molecular formula C16H11Cl2FN2O2 B5356930 6-Chloro-4-(2-fluoroanilino)quinoline-3-carboxylic acid;hydrochloride

6-Chloro-4-(2-fluoroanilino)quinoline-3-carboxylic acid;hydrochloride

Cat. No.: B5356930
M. Wt: 353.2 g/mol
InChI Key: MKTVYNUOXIUOKK-UHFFFAOYSA-N
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Description

6-Chloro-4-(2-fluoroanilino)quinoline-3-carboxylic acid;hydrochloride is a quinoline derivative known for its significant biological and pharmaceutical applications. Quinoline compounds are heterocyclic aromatic compounds with a double-ring structure consisting of a benzene ring fused with a pyridine moiety. This specific compound has gained attention due to its potential use in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(2-fluoroanilino)quinoline-3-carboxylic acid;hydrochloride typically involves the reaction of 2-fluoroaniline with 6-chloroquinoline-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(2-fluoroanilino)quinoline-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-Chloro-4-(2-fluoroanilino)quinoline-3-carboxylic acid;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(2-fluoroanilino)quinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and disease being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives: These compounds share a similar quinoline core structure and exhibit comparable biological activities.

    Fluorinated quinolines: These compounds have fluorine atoms incorporated into the quinoline ring, enhancing their biological activity and unique properties.

Uniqueness

6-Chloro-4-(2-fluoroanilino)quinoline-3-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups in the quinoline ring enhances its reactivity and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-4-(2-fluoroanilino)quinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O2.ClH/c17-9-5-6-13-10(7-9)15(11(8-19-13)16(21)22)20-14-4-2-1-3-12(14)18;/h1-8H,(H,19,20)(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTVYNUOXIUOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)O)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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